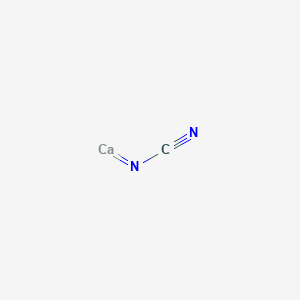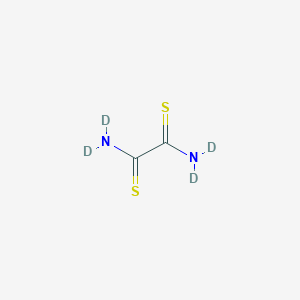
Cyanoiminocalcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoiminocalcium, also known as calcium cyanamide, is an inorganic compound with the formula CaNCN. It is the calcium salt of the cyanamide anion. This compound is widely used in agriculture as a fertilizer and in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanoiminocalcium is typically synthesized through the reaction of calcium carbide with nitrogen at high temperatures. This process, known as the Frank-Caro process, involves heating calcium carbide in the presence of nitrogen gas at around 1,100°C. The reaction can be represented as follows:
CaC2+N2→CaNCN+C
This method is efficient and widely used in industrial settings .
Industrial Production Methods
In industrial production, the Frank-Caro process is scaled up to produce large quantities of this compound. The process requires precise control of temperature and nitrogen flow to ensure high yield and purity of the product. The resulting this compound is then processed and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanoiminocalcium undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form calcium carbonate and ammonia.
CaNCN+3H2O→CaCO3+2NH3
Oxidation: this compound can be oxidized to form calcium cyanate.
CaNCN+O2→CaNCO
Reduction: It can be reduced to form calcium carbide and nitrogen gas.
CaNCN+C→CaC2+N2
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and carbon. The reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving this compound include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .
Applications De Recherche Scientifique
Cyanoiminocalcium has a wide range of scientific research applications, including:
Agriculture: It is used as a nitrogen fertilizer to enhance soil fertility and crop yield.
Chemistry: It serves as a precursor for the synthesis of various organic compounds and heterocycles.
Biology: It is used in studies related to nitrogen metabolism and enzyme activity.
Medicine: Research is being conducted on its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of cyanamide, dicyandiamide, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of cyanoiminocalcium involves its ability to release ammonia upon hydrolysis. This ammonia can then participate in various biochemical and chemical processes. In agricultural applications, the released ammonia provides a source of nitrogen for plants, promoting growth and development. In industrial applications, the ammonia can be used as a building block for the synthesis of other chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Carbide (CaC2): Used in the production of acetylene gas and as a reducing agent.
Calcium Cyanate (CaNCO): Used in the synthesis of organic compounds and as a fertilizer.
Calcium Cyanide (Ca(CN)2): Used in mining and metallurgy for gold extraction.
Uniqueness
Cyanoiminocalcium is unique due to its dual role as both a fertilizer and an industrial chemical precursor. Its ability to release ammonia upon hydrolysis makes it particularly valuable in agriculture, while its reactivity with various reagents makes it useful in chemical synthesis .
Propriétés
Formule moléculaire |
CCaN2 |
|---|---|
Poids moléculaire |
80.10 g/mol |
Nom IUPAC |
cyanoiminocalcium |
InChI |
InChI=1S/CN2.Ca/c2-1-3; |
Clé InChI |
QFSRQFUIHVTIDL-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N=[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)



